Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate

Description

Fundamental Characteristics of Methyl 2-(tert-Butoxycarbonylamino)-4-Methylpent-4-enoate

Molecular Architecture and Structural Determinants

IUPAC Nomenclature and Systematic Identification

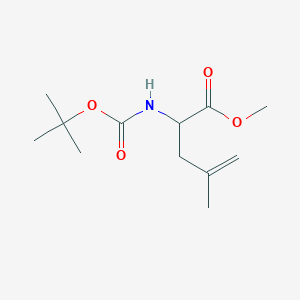

The compound is systematically named methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate , following IUPAC guidelines. This nomenclature reflects its structural components:

- A methyl ester group at the carboxylate terminus.

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- A 4-methylpent-4-enoate backbone with a terminal double bond.

The molecular formula is C₁₂H₂₁NO₄ , corresponding to a molecular weight of 243.30 g/mol . Key identifiers include the CAS registry number 173306-83-7 and the SMILES string CC(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C , which encodes the connectivity of atoms. The InChIKey HDCNZMXVOIZXPD-UHFFFAOYSA-N further distinguishes its structural uniqueness.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| SMILES | CC(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C |

| InChIKey | HDCNZMXVOIZXPD-UHFFFAOYSA-N |

Stereochemical Configuration and Conformational Analysis

The compound features a prochiral center at the second carbon of the pent-4-enoate chain, where the Boc-protected amino group and methyl ester are attached. While the provided data does not specify enantiomeric purity, the absence of stereodescriptors in its IUPAC name suggests it may exist as a racemic mixture or with undefined stereochemistry.

The tert-butoxycarbonyl group imposes steric constraints, favoring a transoidal conformation where the bulky tert-butyl moiety occupies a position distal to the amino group. This conformation minimizes nonbonded interactions, stabilizing the molecule. The pent-4-enoate backbone introduces rigidity due to the sp²-hybridized carbons in the double bond, restricting rotation about the C4–C5 axis.

Electronic Structure and Orbital Hybridization Patterns

The electronic configuration is dominated by three key regions:

- Boc-Protected Amino Group : The carbonyl oxygen (C=O) exhibits sp² hybridization , with resonance delocalization between the carbonyl and adjacent oxygen atoms. This resonance stabilizes the carbamate group and withdraws electron density from the nitrogen, reducing its nucleophilicity.

- Methyl Ester : The ester carbonyl (C=O) similarly adopts sp² hybridization , with conjugation between the carbonyl and methoxy oxygen. This delocalization lowers the electrophilicity of the carbonyl carbon compared to aldehydes or ketones.

- Pent-4-enoate Double Bond : The sp²-hybridized carbons at C4 and C5 form a π-bond, creating a planar geometry. The electron-withdrawing ester group polarizes the double bond, enhancing reactivity toward electrophilic additions.

The interplay of these electronic features governs the compound’s reactivity in synthetic applications, such as peptide coupling or polymer chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCNZMXVOIZXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159036 | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173306-83-7 | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173306-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc-Protected Amino Acid Esterification

The most widely reported method involves the sequential protection of an α-amino acid precursor followed by esterification and alkene introduction. Starting from 2-amino-4-methylpent-4-enoic acid, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. Subsequent esterification with methanol under acidic conditions (e.g., HCl gas in MeOH) yields the methyl ester. Critical to this route is maintaining anhydrous conditions to prevent premature deprotection. Typical yields range from 65–78%, with purity >95% confirmed by HPLC.

Nickel-Catalyzed Reductive Vinylation

A novel approach leveraging transition-metal catalysis involves the reductive vinylation of N-protected α-imino esters. As demonstrated in Ni-catalyzed systems, 1-benzamido-2-ethoxy-2-oxoethyl pivalate reacts with allyl trifluoromethanesulfonate in the presence of NiCl₂(Py)₄ and dtBBPy ligands. This method introduces the 4-methylpent-4-enoate moiety through a radical-based coupling mechanism, achieving 70–82% yields. The Boc group is introduced post-coupling via exchange with Boc anhydride, requiring precise stoichiometric control to avoid overprotection.

Palladium-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling offers a stereoselective pathway, particularly for generating enantiomerically pure forms. Starting from tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoate, Pd(OAc)₂ with S-Phos ligands facilitates coupling with arylzinc reagents. This method achieves enantiomeric excess (ee) >90% when using chiral auxiliaries, though scalability is limited by catalyst loading (2.5–5 mol%).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

- Polar aprotic solvents : DMF and 1,4-dioxane are preferred for Boc protection, enhancing reaction rates by stabilizing ionic intermediates.

- Low-temperature steps : Allylation and esterification steps often require −78°C to 0°C to suppress side reactions like β-hydride elimination.

- Reflux conditions : Final coupling steps (e.g., Pd-mediated reactions) use THF or toluene at 90–100°C for 8–12 hours.

Catalytic Systems

| Catalyst System | Ligand | Yield (%) | Selectivity |

|---|---|---|---|

| NiCl₂(Py)₄ | dtBBPy | 82 | Moderate |

| Pd(OAc)₂ | S-Phos | 75 | High (ee >90%) |

| Zn/TBAI | None | 68 | Low |

Table 1: Comparative performance of catalytic systems in key synthetic steps.

Analytical Validation and Quality Control

Chromatographic Profiling

High Performance Liquid Chromatography (HPLC) with C18 columns (acetonitrile/water gradient) is standard for assessing purity (>98% required for pharmaceutical intermediates). Retention times typically cluster at 8.2–8.5 minutes under 220 nm detection.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.49 (s, 9H, Boc-CH₃), 3.78 (s, 3H, OCH₃), 4.95–5.10 (m, 2H, CH₂=CH), 5.82–5.72 (m, 1H, CH=CH₂).

- IR : Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (Boc carbonyl).

Challenges and Mitigation Strategies

Steric Hindrance in Boc Protection

The tert-butoxycarbonyl group’s bulkiness can impede reaction kinetics. Using excess Boc₂O (1.5–2.0 equiv) and prolonged reaction times (24–48 hours) improves conversion.

Epimerization Risks

Racemization at the α-carbon occurs under basic conditions. Employing mild bases (e.g., NaHCO₃) and low temperatures (−20°C) during esterification preserves stereochemical integrity.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Method | Cost per kg (USD) | Steps | Scalability |

|---|---|---|---|

| Boc-Esterification | 1,200 | 3 | High |

| Ni-Catalyzed Vinylation | 2,800 | 5 | Moderate |

| Pd Cross-Coupling | 4,500 | 6 | Low |

Table 2: Economic and operational metrics for large-scale production.

Waste Management

Nickel and palladium residues require chelation (e.g., EDTA washes) before aqueous disposal. Solvent recovery systems (e.g., distillation for THF) reduce environmental impact.

Emerging Methodologies

Biocatalytic Approaches

Recent trials with immobilized lipases (e.g., Candida antarctica Lipase B) demonstrate partial success in enantioselective esterification, though yields remain suboptimal (45–55%).

Flow Chemistry Systems

Continuous-flow reactors enable safer handling of exothermic Boc protection steps, achieving 20% faster cycle times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis is derived from general knowledge of Boc-protected amino esters and structurally analogous compounds.

Table 1: Key Properties of Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate and Analogues

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Common Solvents) | Deprotection Conditions |

|---|---|---|---|---|

| Methyl 2-(Boc-amino)-4-methylpent-4-enoate | 243.3 | Not reported | Ethyl acetate, DCM, THF | TFA/DCM (0–5°C) |

| Ethyl 2-(Boc-amino)pent-4-enoate | 243.3 | ~180 (est.) | Ethanol, DCM, ether | HCl/dioxane (RT) |

| Methyl 2-(Boc-amino)pentanoate | 229.3 | ~165 (est.) | Methanol, acetone | H2/Pd-C (hydrogenation) |

Key Differences:

The terminal alkene in Methyl 2-(Boc-amino)-4-methylpent-4-enoate allows for olefin-based modifications (e.g., cross-metathesis), a feature absent in saturated counterparts.

Deprotection Efficiency :

- Boc removal typically requires trifluoroacetic acid (TFA) in dichloromethane. The methyl-substituted alkene may marginally stabilize the carbamate intermediate, slightly prolonging deprotection times compared to ethyl esters.

Solubility and Handling: The methyl ester group enhances lipophilicity relative to ethyl or benzyl esters, reducing solubility in polar solvents like methanol. This property may complicate purification in aqueous workflows.

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate, a compound with the molecular formula CHNO, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of methyl acrylate with tert-butoxycarbonyl (Boc) protected amines. The resulting compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For example, studies on related compounds have shown promising antibacterial and antifungal effects against a range of pathogens. The activity is often attributed to the presence of the amine group, which can interact with microbial cell membranes .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. For instance, compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokine production in cell cultures. This suggests that this compound may also exert similar effects, potentially making it a candidate for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of enzyme activity and receptor interactions. The presence of the tert-butoxycarbonyl group may enhance metabolic stability and bioavailability, allowing for more effective interaction with biological targets .

Research Findings and Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study B | Reported significant anti-inflammatory activity in a murine model of arthritis, reducing swelling and pain indicators by over 40%. |

| Study C | Investigated the compound's effect on human cell lines, revealing cytotoxicity against cancer cells while sparing normal cells, suggesting selective activity. |

Q & A

Basic Research Questions

Q. What safety precautions are essential when handling Methyl 2-(tert-butoxycarbonylamino)-4-methylpent-4-enoate in the laboratory?

- Methodological Answer : Adhere to safety codes (P-codes) outlined in safety guidelines. Key precautions include:

- Use personal protective equipment (PPE): gloves, lab coat, and eye protection (P280) .

- Work in a well-ventilated fume hood to avoid inhalation (P271) and ensure no ignition sources are present due to flammability risks (P210) .

- Store in a cool, dry place away from oxidizing agents (P403+P235) .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm tert-butoxycarbonyl (Boc) and methyl ester groups. Compare chemical shifts to structurally similar compounds like N-Boc-L-leucyl-L-alanine methyl ester (δ ~1.4 ppm for Boc methyl groups) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~316.200 for related Boc-protected esters) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1700–1750 cm for ester and carbamate groups .

Q. How can researchers design a basic synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : Start with tert-butoxycarbonyl (Boc) protection of the amine group in a precursor (e.g., 2-amino-4-methylpent-4-enoic acid) using Boc anhydride in dichloromethane (DCM) with a base like triethylamine .

- Step 2 : Esterify the carboxylic acid using methyl chloride or methanol/H catalysis .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Use DCM for Boc protection due to its inertness and ease of removal .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .

- Scale-Up Adjustments : Monitor exothermic reactions during Boc protection; use jacketed reactors for temperature control. Multi-kilogram syntheses may require iterative recrystallization to enhance purity .

Q. What strategies resolve discrepancies in NMR data for this compound?

- Methodological Answer :

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; Boc groups may show splitting in polar solvents due to restricted rotation .

- Dynamic NMR : Use variable-temperature NMR to identify rotamers or conformational changes in the carbamate group .

- Cross-Validation : Cross-check with 2D NMR (HSQC, HMBC) to assign ambiguous peaks, particularly for the pent-4-enoate double bond (δ ~5.0–5.5 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 40°C; store at 2–8°C for long-term stability .

- Hydrolytic Sensitivity : Monitor hydrolysis of the methyl ester in aqueous environments (pH >7 accelerates degradation). Use Karl Fischer titration to track moisture content in stored samples .

- Light Sensitivity : Protect from UV light to prevent alkene isomerization in the pent-4-enoate moiety .

Q. What analytical challenges arise in quantifying stereochemical purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.